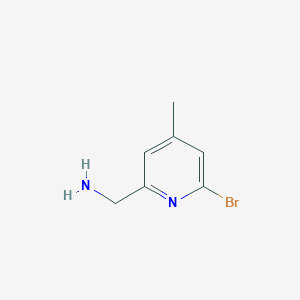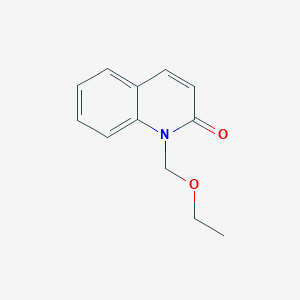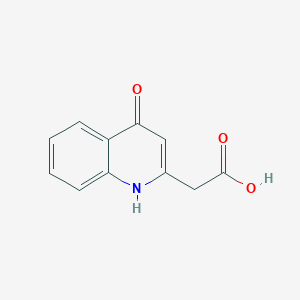
4-Hydroxyquinoline-2-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyquinoline-2-acetic acid is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinoline-2-acetic acid typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxyquinoline-2-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline-2,4-diones.
Reduction: Reduction reactions can yield different hydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various quinoline derivatives, such as quinoline-2,4-diones and hydroquinoline derivatives .
Applications De Recherche Scientifique
4-Hydroxyquinoline-2-acetic acid has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in biological studies.
Medicine: Quinoline derivatives, including this compound, are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Hydroxyquinoline-2-acetic acid involves its interaction with various molecular targets. It can inhibit enzymes such as DNA topoisomerase, which is crucial for DNA replication and repair. This inhibition can lead to antimicrobial and antiviral effects. Additionally, the compound can interact with other cellular pathways, contributing to its broad biological activity .
Comparaison Avec Des Composés Similaires
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Similar in structure but differs in its specific biological activities.
2,4-Dihydroxyquinoline: Exhibits unique biological activities due to the presence of two hydroxyl groups.
Uniqueness: 4-Hydroxyquinoline-2-acetic acid stands out due to its specific acetic acid moiety, which can enhance its solubility and reactivity compared to other quinoline derivatives. This unique structure allows for diverse applications in various scientific fields .
Propriétés
Formule moléculaire |
C11H9NO3 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
2-(4-oxo-1H-quinolin-2-yl)acetic acid |
InChI |
InChI=1S/C11H9NO3/c13-10-5-7(6-11(14)15)12-9-4-2-1-3-8(9)10/h1-5H,6H2,(H,12,13)(H,14,15) |
Clé InChI |
QLPRZADSXJBROT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(N2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



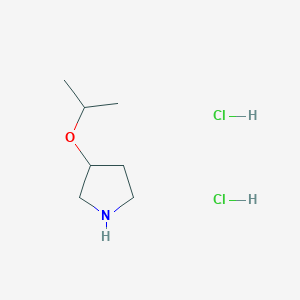
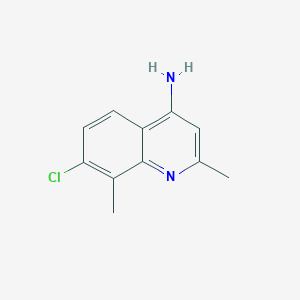
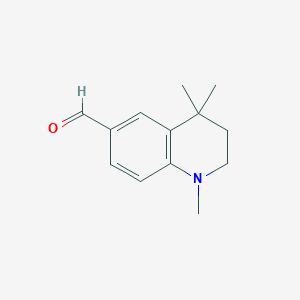

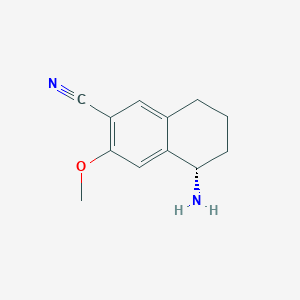
![[6-(Methylamino)-9H-purin-9-yl]acetic acid](/img/structure/B15069500.png)
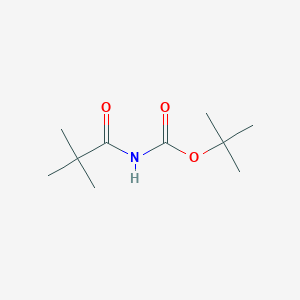
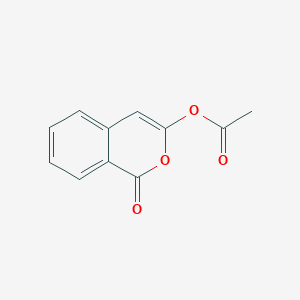


![[3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol](/img/structure/B15069535.png)
